molecular formula C16H22O3 B5417498 1-(4-butoxyphenyl)cyclopentanecarboxylic acid

1-(4-butoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B5417498
M. Wt: 262.34 g/mol
InChI Key: XFGNHYKCXUMMHD-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C16H22O3 It is a derivative of cyclopentanecarboxylic acid, where a butoxyphenyl group is attached to the cyclopentane ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring in the butoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

1-(4-Butoxyphenyl)cyclopentanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism by which 1-(4-butoxyphenyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Butoxyphenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic Acid: The parent compound, which lacks the butoxyphenyl group.

    1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A similar compound with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)cyclopentanecarboxylic Acid: A similar compound with an ethoxy group instead of a butoxy group.

Uniqueness: The presence of the butoxy group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-butoxyphenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-12-19-14-8-6-13(7-9-14)16(15(17)18)10-4-5-11-16/h6-9H,2-5,10-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNHYKCXUMMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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